molecular formula C9H11BrO2 B12361743 7-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one

7-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one

Cat. No.: B12361743
M. Wt: 231.09 g/mol
InChI Key: OPEAWLXPYZGJPW-UHFFFAOYSA-N
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Description

7-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one is a brominated derivative of hexahydrochromenone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one typically involves the bromination of hexahydrochromenone. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure regioselectivity and yield optimization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are designed to be efficient and cost-effective, often utilizing continuous flow reactors and automated systems to maintain consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium thiolate in a polar aprotic solvent.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted hexahydrochromenone derivatives.

Scientific Research Applications

7-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    7-Bromo-4-chloro-1H-indazol-3-amine: Another brominated compound with potential biological activities.

    7-Bromo-2H-benzo[b][1,4]oxazin-3(4H)-one: Known for its anticancer properties.

Uniqueness

7-Bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its hexahydrochromenone core, combined with the bromine substituent, makes it a valuable compound for various synthetic and research purposes.

Properties

Molecular Formula

C9H11BrO2

Molecular Weight

231.09 g/mol

IUPAC Name

7-bromo-4a,5,6,7,8,8a-hexahydrochromen-4-one

InChI

InChI=1S/C9H11BrO2/c10-6-1-2-7-8(11)3-4-12-9(7)5-6/h3-4,6-7,9H,1-2,5H2

InChI Key

OPEAWLXPYZGJPW-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(CC1Br)OC=CC2=O

Origin of Product

United States

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